Dicyclopropylmethanol

Catalog No.
S1509411
CAS No.
14300-33-5
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclopropylmethanol

CAS Number

14300-33-5

Product Name

Dicyclopropylmethanol

IUPAC Name

dicyclopropylmethanol

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c8-7(5-1-2-5)6-3-4-6/h5-8H,1-4H2

InChI Key

PIXLZMHERIHLJL-UHFFFAOYSA-N

SMILES

C1CC1C(C2CC2)O

Canonical SMILES

C1CC1C(C2CC2)O

Dicyclopropylmethanol is an organic compound characterized by its unique structure, which includes two cyclopropyl groups attached to a central methanol moiety. Its molecular formula is C6H10OC_6H_{10}O, and it falls within the class of alcohols. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the distinctive reactivity imparted by the cyclopropyl groups.

Organic Synthesis:

  • Asymmetric Catalysis: DCM can act as a chiral ligand in asymmetric catalysis, a technique for creating molecules with a specific handedness. Studies suggest DCM-based ligands can be effective for various reactions, including the synthesis of pharmaceuticals and other biologically active compounds.
  • Building Block for Complex Molecules: The unique structure of DCM, with its two cyclopropyl rings attached to a central carbon, makes it a valuable building block for synthesizing more complex organic molecules. Researchers are exploring its use in creating new materials with desired properties.

Medicinal Chemistry:

  • Drug Discovery: Studies have investigated DCM's potential as a scaffold for developing new drugs. Its ability to interact with certain biological targets makes it a candidate for various therapeutic applications, though further research is needed to assess its efficacy and safety [].
  • Antimicrobial Activity: Some studies have reported the antimicrobial activity of DCM against certain bacteria and fungi. However, more research is required to understand the mechanisms of action and potential clinical applications.

Material Science:

  • Polymer Synthesis: DCM can be incorporated into polymers, potentially influencing their properties like thermal stability, mechanical strength, and biodegradability. Research is ongoing to explore its use in developing new functional materials.

Environmental Research:

  • Biodegradation Studies: Studies are investigating the biodegradation of DCM by microorganisms, which is crucial for understanding its environmental fate and potential impact.
Typical for alcohols, such as:

  • Dehydration: Under acidic conditions, dicyclopropylmethanol can undergo dehydration to form olefins.
  • Oxidation: It can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
  • Esterification: Reacting with carboxylic acids can yield esters, which are important in various applications.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Dicyclopropylmethanol exhibits interesting biological properties. Research indicates that compounds with cyclopropyl moieties can act as inhibitors of certain enzymes, including alcohol dehydrogenases. The presence of cyclopropyl groups may enhance binding affinity and specificity towards biological targets, making dicyclopropylmethanol a candidate for further pharmacological studies .

The synthesis of dicyclopropylmethanol can be achieved through several methods:

  • Hydrogenation of Cyclopropanecarboxaldehyde: This method involves hydrogenating cyclopropanecarboxaldehyde in the presence of catalysts such as cobalt or nickel under controlled pressure and temperature conditions. The selectivity of this reaction is typically high, yielding significant amounts of dicyclopropylmethanol .
  • Rearrangement Reactions: Dicyclopropylmethanol can also be synthesized through rearrangement reactions involving cyclopropyl derivatives, where specific catalysts facilitate the transformation .
  • Coupling Reactions: Utilizing coupling reactions with alkynes can also lead to the formation of dicyclopropylmethanol derivatives, showcasing its utility in synthetic pathways .

Dicyclopropylmethanol has several applications:

  • Pharmaceuticals: Its unique structure allows it to serve as a building block in drug synthesis, particularly for compounds aimed at targeting specific biological pathways.
  • Organic Synthesis: It is used as a reagent in various organic transformations due to its reactivity.
  • Solvent: Dicyclopropylmethanol can act as a solvent in

Studies on dicyclopropylmethanol's interactions with biological systems indicate that it may function as a mechanism-based inhibitor for certain enzymes. For instance, its interaction with methanol dehydrogenase suggests that it could influence metabolic pathways involving alcohol metabolism . Further research into these interactions could reveal more about its potential therapeutic effects.

Dicyclopropylmethanol shares structural and functional characteristics with several related compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
CyclopropylmethanolC4H8OC_4H_8OSingle cyclopropyl groupExhibits anesthetic properties
1-Cyclopropyl-2-propanolC5H10OC_5H_{10}OTwo carbon chains with cyclopropanePotential antifungal activity
1-Cyclopropyl-1-butanolC5H10OC_5H_{10}OSimilar structure but different carbon chainDifferent reactivity patterns due to chain length

Dicyclopropylmethanol's dual cyclopropyl groups set it apart from these compounds, enhancing its reactivity and potential biological activity.

XLogP3

1.1

LogP

1.07 (LogP)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

14300-33-5

Wikipedia

Dicyclopropylmethanol

Dates

Modify: 2023-08-15

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